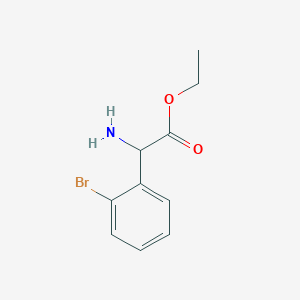

Ethyl 2-amino-2-(2-bromophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-2-(2-bromophenyl)acetate: is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylacetate, where the phenyl group is substituted with a bromine atom at the ortho position and an amino group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-(2-bromophenyl)acetate typically involves the reaction of ethyl 2-bromoacetate with aniline derivatives under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of the ethyl 2-bromoacetate, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-(2-bromophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenylacetate derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides can be used under basic conditions.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Phenylacetate derivatives.

Substitution: Hydroxyl or alkyl-substituted phenylacetate derivatives.

Scientific Research Applications

Chemistry: Ethyl 2-amino-2-(2-bromophenyl)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of bromine-substituted phenylacetates on biological systems. It can be used to investigate the interactions of these compounds with enzymes and receptors.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(2-bromophenyl)acetate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(2-bromophenyl)acetate: Similar structure but lacks the amino group.

Ethyl 2-amino-2-phenylacetate: Similar structure but lacks the bromine atom.

Ethyl 2-amino-2-(4-bromophenyl)acetate: Similar structure but with the bromine atom at the para position.

Uniqueness: Ethyl 2-amino-2-(2-bromophenyl)acetate is unique due to the presence of both the amino and bromine substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Biological Activity

Ethyl 2-amino-2-(2-bromophenyl)acetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a bromophenyl moiety, which contribute to its biological interactions. The compound can form hydrogen bonds with biological macromolecules due to its amino group, while the bromine atom may engage in halogen bonding, enhancing its affinity for various targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's mechanism of action involves:

- Enzyme Modulation : The amino group can modulate the activity of enzymes involved in metabolic pathways by forming hydrogen bonds with active sites.

- Receptor Interaction : Similar compounds have shown potential interactions with receptors, such as adenosine receptors, indicating that this compound may influence signaling pathways related to inflammation and pain management .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings indicate a promising profile for the compound as an antimicrobial agent .

2. Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. Its structural features allow it to interact with inflammatory pathways, potentially modulating cytokine production and immune responses.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various derivatives, this compound demonstrated notable activity against E. coli and S. aureus, with MIC values comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial therapies.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of this compound revealed that it could inhibit the production of pro-inflammatory cytokines in vitro. The results indicated a reduction in inflammation markers, supporting its therapeutic potential in treating inflammatory diseases .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- The compound's ability to form stable interactions with target proteins enhances its efficacy as a drug candidate.

- Molecular modeling studies suggest that structural modifications can improve binding affinity and selectivity for specific targets .

- Ongoing research aims to elucidate the full range of biological activities and therapeutic applications through advanced computational techniques and experimental validations.

Properties

CAS No. |

500772-73-6 |

|---|---|

Molecular Formula |

C10H12BrNO2 |

Molecular Weight |

258.11 g/mol |

IUPAC Name |

ethyl 2-amino-2-(2-bromophenyl)acetate |

InChI |

InChI=1S/C10H12BrNO2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2,12H2,1H3 |

InChI Key |

RRQPGBGIHMUHQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.